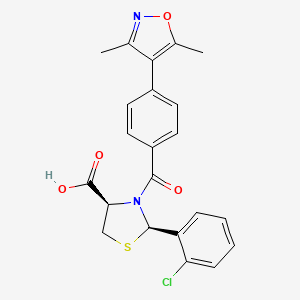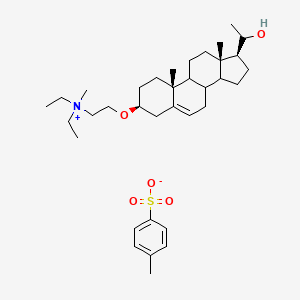
UNC2327
Overview
Description
UNC 2327 is a chemical compound known for its role as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). This enzyme is involved in the methylation of arginine residues on histone and non-histone proteins, which plays a crucial role in gene regulation. The chemical name of UNC 2327 is N-1,2,3-Benzothiadiazol-6-yl-N’-[2-oxo-2-(1-piperidinyl)ethyl]urea .
Biochemical Analysis
Biochemical Properties
UNC2327 plays a significant role in biochemical reactions, particularly as an allosteric inhibitor of PRMT3 . This interaction with PRMT3 suggests that this compound may have a profound impact on the methylation processes within cells .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of PRMT3
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PRMT3 . As an allosteric inhibitor, this compound likely binds to a site on the PRMT3 enzyme distinct from the active site, inducing a conformational change that reduces the enzyme’s activity .
Preparation Methods
The synthesis of UNC 2327 involves several steps, starting with the preparation of the benzothiadiazole core. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the final product being purified to a high degree of purity (≥99%) using high-performance liquid chromatography (HPLC) . Industrial production methods are not widely documented, but laboratory-scale synthesis follows standard organic synthesis protocols.
Chemical Reactions Analysis
UNC 2327 undergoes various chemical reactions, primarily focusing on its interaction with PRMT3. It is known to be noncompetitive with both the peptide substrate and the cofactor . The compound does not undergo significant oxidation or reduction reactions under standard laboratory conditions. The major product formed from its interaction with PRMT3 is the inhibited enzyme complex, which prevents the methylation of arginine residues .
Scientific Research Applications
UNC 2327 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used extensively in studies related to gene regulation and epigenetics due to its ability to inhibit PRMT3 . Additionally, it is used in the development of new therapeutic agents targeting epigenetic modifications .
Mechanism of Action
The mechanism of action of UNC 2327 involves its binding to an allosteric site on PRMT3, which is distinct from the active site where the substrate binds. This binding induces a conformational change in the enzyme, rendering it inactive . The molecular targets of UNC 2327 are the arginine residues on histone and non-histone proteins, and the pathway involved is the methylation process regulated by PRMT3 .
Comparison with Similar Compounds
UNC 2327 is unique in its high selectivity and potency as an allosteric inhibitor of PRMT3. Similar compounds include other PRMT inhibitors, such as EPZ015666 and GSK3368715, which also target protein arginine methyltransferases but may differ in their selectivity and binding mechanisms . UNC 2327 stands out due to its noncompetitive inhibition and high specificity for PRMT3 .
Properties
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRGTBDVGKKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?
A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.
Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?
A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)


![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)





